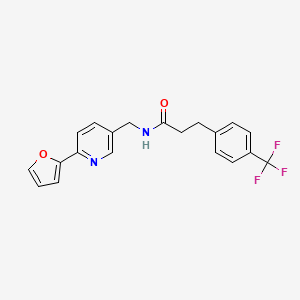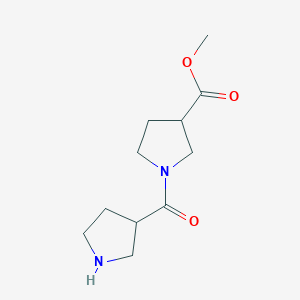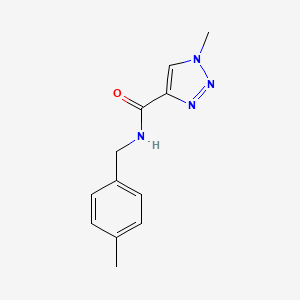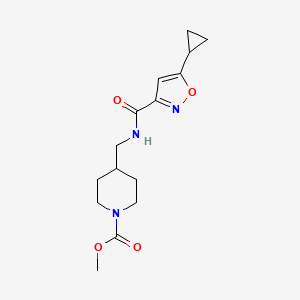![molecular formula C12H13ClN2OS B2938419 N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)butyramide CAS No. 906783-84-4](/img/structure/B2938419.png)
N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)butyramide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)butyramide” is a compound that contains a thiazole ring, which is a five-membered ring with three carbon atoms, one sulfur atom, and one nitrogen atom . Thiazoles are found in many potent biologically active compounds .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl) ethylamino] benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino) ethylamino] benzamides derivatives were synthesized in good yield by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .Molecular Structure Analysis
The molecular structure of similar compounds was analyzed based on IR, 1H, 13C NMR, and mass spectral data . The aromaticity of the thiazole ring is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds include coupling reactions and treatment with various reagents . The reactions were monitored by techniques such as thin layer chromatography (TLC) .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR, and elemental) .Wissenschaftliche Forschungsanwendungen
Anticancer Research
This compound has been investigated for its potential as an anticancer agent . The 7-chloroquinoline moiety, which is part of this compound’s structure, is a pharmacophore in several antimalarial drugs and has recently been focused on for its anti-cancer properties . It may act as a chemosensitizer when used in combination with other anticancer drugs, potentially enhancing their efficacy.
Antimicrobial Activity
The triazole moiety, which can be synthesized from compounds like N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)butanamide, is known for its antibacterial activity . Research on triazole derivatives has shown significant promise in combating bacterial resistance, which is a growing concern in public health.
Drug Design and Synthesis
In drug design, molecular hybridization involves the fusion of two bioactive molecules, which can lead to the development of new pharmacophores. N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)butanamide could be used as a starting point for creating hybrid compounds with enhanced biological activity .
Pharmacokinetic Property Prediction
The drug-likeness and pharmacokinetic properties of compounds like N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)butanamide can be predicted to assess their potential as therapeutic agents. This includes evaluating their absorption, distribution, metabolism, and excretion (ADME) profiles .
Antimalarial Drug Development
Given its structural similarity to established antimalarial pharmacophores, this compound could be explored for the development of new antimalarial drugs. This is particularly relevant in the context of increasing drug resistance to available antimalarial agents .
Chemosensitization
N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)butanamide may be used to sensitize cancer cells to chemotherapy. Chemosensitizers can make cancer cells more susceptible to the effects of chemotherapeutic drugs, potentially leading to more effective treatment regimens .
Wirkmechanismus
Target of Action
The primary target of N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)butanamide is Mycobacterium tuberculosis . This compound has shown potent inhibitory activity against this bacterium, making it a promising candidate for the development of new anti-tubercular drugs .
Mode of Action
The compound interacts with its target by binding to the DprE1 enzyme . This enzyme is essential for the biosynthesis of arabinogalactan, a key component of the mycobacterial cell wall. By inhibiting DprE1, the compound disrupts the formation of the cell wall, leading to the death of the bacterium .
Biochemical Pathways
The compound affects the arabinogalactan biosynthesis pathway . This pathway is responsible for the production of arabinogalactan, a complex carbohydrate that forms a crucial part of the mycobacterial cell wall. By inhibiting the DprE1 enzyme, the compound disrupts this pathway, leading to a deficiency in arabinogalactan and ultimately causing the death of the bacterium .
Result of Action
The result of the compound’s action is the inhibition of the growth of Mycobacterium tuberculosis . By disrupting the arabinogalactan biosynthesis pathway, the compound causes a deficiency in a key component of the bacterium’s cell wall, leading to its death .
Zukünftige Richtungen
The development of new compounds related to this scaffold to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules with lesser side effects is an emerging field . Further studies are needed to explore the potential applications of “N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)butyramide” and similar compounds.
Eigenschaften
IUPAC Name |
N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2OS/c1-3-4-9(16)14-12-15-10-7(2)5-6-8(13)11(10)17-12/h5-6H,3-4H2,1-2H3,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDEDERCACWOHGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=NC2=C(C=CC(=C2S1)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)butanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide](/img/structure/B2938336.png)



![1-benzyl-9-methyl-2-(3-methylpiperidine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2938343.png)


![methyl 2-(4-(methylsulfonyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2938349.png)

![N-(1-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)cyclopropanecarboxamide](/img/structure/B2938351.png)
![3-(benzo[d]thiazol-2-yl)-2-methyl-4-oxo-4H-chromen-7-yl dimethylcarbamate](/img/structure/B2938353.png)

![4-ethoxy-N-(8-methyl-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)benzenesulfonamide](/img/structure/B2938357.png)
